molecular formula C21H21NO2 B2642076 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide CAS No. 1351601-49-4

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2642076
CAS No.: 1351601-49-4
M. Wt: 319.404
InChI Key: GDNZDBPFULSDLM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound featuring a naphthalene ring system connected to a 3-phenylpropanamide moiety via a hydroxylethyl linker. This specific molecular architecture, incorporating rigid aromatic systems and a flexible amide chain, makes it a compound of interest in several research fields. While its specific biological profile is yet to be fully characterized, its structure suggests potential as a valuable intermediate in medicinal chemistry and chemical biology. Researchers may investigate its utility as a building block for the synthesis of more complex molecules, such as chemical probes for studying protein interactions. The 3-phenylpropanamide scaffold is found in compounds with reported biological activity; for instance, certain derivatives have been explored for their antibacterial properties against plant pathogens like Xanthomonas oryzae and Ralstonia solanacearum . Furthermore, the naphthalene ring is a common pharmacophore in molecules that interact with biological targets, such as the naphthalene-containing hydroxamic acid derivative identified as a potent inhibitor of aminopeptidase N, an enzyme with a role in angiogenesis . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c23-20(19-12-6-10-17-9-4-5-11-18(17)19)15-22-21(24)14-13-16-7-2-1-3-8-16/h1-12,20,23H,13-15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNZDBPFULSDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-(naphthalen-1-yl)ethanol.

    Amidation Reaction: The 2-(naphthalen-1-yl)ethanol is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide and related compounds:

Compound Key Functional Groups Structural Differences Reported Properties/Activities Reference
Target Compound : this compound Naphthalene, hydroxyethyl, phenylpropanamide Baseline structure for comparison No direct activity data; inferred balance of aromaticity and polarity from analogs.
6a (N-phenylacetamide derivative) Naphthalen-1-yloxy, triazole, phenylacetamide Triazole ring and naphthalenyloxy instead of hydroxyethyl and phenylpropanamide Synthesized via 1,3-dipolar cycloaddition; IR data confirm amide and aromatic C=C bonds.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalene, indole, propanamide Methoxy group and indole substituent vs. hydroxyethyl and phenyl High-yield synthesis; tested for SARS-CoV-2 inhibition; enhanced lipophilicity due to methoxy.
N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide Naphthalen-1-yloxy, hydroxypropyl, isopropylacetamide Isopropyl group and naphthalenyloxy vs. hydroxyethyl and phenylpropanamide Structural isomerism may affect metabolic stability; no activity data.
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Fluorobenzyl, piperidine, naphthalene Fluorinated benzyl and piperidine vs. hydroxyethyl and phenylpropanamide Projected as SARS-CoV-2 inhibitor; fluorination may enhance binding affinity to viral proteases.

Detailed Analysis of Structural and Functional Variations

Impact of Aromatic Substitutions

  • Naphthalene vs. However, the hydroxy group may enhance hydrogen bonding, favoring solubility .
  • Phenylpropanamide vs. Indole-ethyl : The indole moiety () introduces a heteroaromatic system capable of π-π stacking and cation-π interactions, which are absent in the target’s phenyl group. This could influence receptor binding specificity .

Role of Polar Functional Groups

  • Hydroxyethyl vs. In contrast, the target’s hydroxyethyl group offers conformational flexibility .
  • Amide Linkages : All compounds feature amide bonds, critical for stability and intermolecular interactions. The target’s propanamide chain may allow extended spatial arrangement compared to simpler acetamide derivatives (e.g., 6a) .

Pharmacological Implications

  • Antiviral Potential: Compounds with naphthalene and amide motifs (e.g., ) show activity against SARS-CoV-2, suggesting the target compound could be explored for similar applications. Fluorinated analogs () highlight the importance of electronegative substituents in enhancing target affinity .

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide, a compound characterized by its unique structural features, has garnered attention in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound consists of:

  • A naphthalene ring
  • A hydroxyethyl group
  • A phenylpropanamide moiety

This combination contributes to its distinctive chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyethyl group can form hydrogen bonds , while the aromatic rings are capable of engaging in π-π interactions . These interactions may modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

1. Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have shown that it can inhibit the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range. This suggests potential as a therapeutic agent in cancer treatment.

2. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

3. Enzyme Interaction Studies

The compound has been investigated for its role as a biochemical probe to study enzyme interactions. It may act as an inhibitor or modulator for specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamidePhenoxyacetamide moietyModerate anticancer activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamideMethanesulfonamide groupLimited anti-inflammatory effects
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamideEthanesulfonamide groupWeak enzyme inhibition

This comparison highlights that while similar compounds may share some biological activities, the specific combination of functional groups in this compound contributes to its distinct profile.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • In Vitro Antiproliferative Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in significant cell death, indicating its potential as an anticancer agent .
  • Mechanistic Studies on Inflammation : Research investigating the anti-inflammatory effects revealed that this compound could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism involving cytokine modulation .
  • Enzyme Inhibition : A study focused on enzyme interaction showed that this compound could inhibit specific metabolic enzymes involved in drug metabolism, which could impact pharmacokinetics when used therapeutically .

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